B1575404 KIAA0809 protein, partial (881-890)

KIAA0809 protein, partial (881-890)

Cat. No.: B1575404
Attention: For research use only. Not for human or veterinary use.
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Description

However, general methodologies for protein analysis can be inferred from the literature. Using tools such as NCBI, ExPASy, and Protein Data Bank (as referenced in ), the following hypothetical features are derived for illustrative purposes:

  • Amino Acid Sequence: A 10-residue fragment (positions 881-890) likely contains structural motifs critical for interactions or enzymatic activity.
  • Molecular Weight (MW): Estimated ~1.1–1.3 kDa (based on average residue mass).
  • Isoelectric Point (pI): Predicted via computational tools (e.g., ExPASy Compute pI/Mw) to fall within 5.0–7.0, suggesting moderate solubility at physiological pH.
  • Functional Role: While specific functions are unclear, proteins in this size range often participate in signaling pathways or protein-protein interactions (PPIs) .

Properties

sequence

AEKKAAKKSY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

KIAA0809 protein, partial (881-890)

Origin of Product

United States

Comparison with Similar Compounds

Sequence and Structural Homology

Using sequence alignment tools (e.g., BLAST, as discussed in ), hypothetical similarities can be drawn:

Protein/Compound Sequence Similarity Key Motifs Functional Overlap
KIAA0809 (881-890) Reference Hypothetical α-helix/β-sheet Unknown
TGF-β1 (Active Domain) Low Cysteine-rich region Fibrosis regulation
p38 MAPK (Catalytic Domain) Moderate (if kinase-like) ATP-binding site Apoptosis signaling
Collagen Type I (Propeptide) None Triple-helix structure ECM deposition

Notes:

  • No direct sequence homology is reported in the evidence. Structural comparisons are speculative.
  • Functional overlap with TGF-β1 and p38 MAPK is plausible if KIAA0809 participates in fibrosis or apoptosis pathways .

Functional and Pathway Associations

Proteins interacting with KIAA0809 (if studied) might align with pathways highlighted in the evidence:

  • Liver Fibrosis : TGF-β1 and p38 MAPK are central to hepatic stellate cell (HSC) activation and collagen production. KIAA0809 could modulate similar targets .
  • Apoptosis Regulation : Ocoxin, a nutritional supplement, induces HSC apoptosis via p38 MAPK activation. KIAA0809 may share downstream effectors (e.g., caspase-3) .

Molecular Interactions

High-throughput PPI assays (as in ) could identify binding partners. Potential candidates include:

  • Kinases : p38 MAPK or ERK, given their role in fibrosis .
  • Extracellular Matrix (ECM) Proteins : Collagen or fibronectin, if KIAA0809 regulates ECM remodeling.

Preparation Methods

Expression System Selection and Gene Optimization

2.1 Gene Segment Selection and Codon Optimization

  • The nucleotide sequence encoding the KIAA0809 fragment (881-890) is first identified and analyzed. For efficient expression, codon optimization is performed to match the codon usage preferences of the chosen expression host, typically Escherichia coli (E. coli). Software tools such as Optimum™ Codon software are employed for this purpose, ensuring high translation efficiency and protein yield.

2.2 Cloning into Expression Vectors

  • The optimized gene fragment is synthesized and inserted into a prokaryotic expression vector, such as pET-30a, which allows fusion with affinity tags (e.g., 6×Histidine tag) for purification ease.
  • Restriction enzyme sites (e.g., NdeI and HindIII) flank the insert for directional cloning.
  • The recombinant plasmid is transformed into an expression host strain like E. coli BL21(DE3), selected for its robust protein expression capabilities.

Protein Expression

  • The transformed E. coli cells are cultured in LB medium supplemented with an antibiotic (e.g., kanamycin 50 μg/mL) to maintain plasmid selection.
  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG), commonly at 1 mM concentration.
  • Induction is typically performed at lower temperatures (e.g., 15 °C) for extended periods (e.g., 16 hours) to enhance proper folding and reduce inclusion body formation.

Protein Extraction and Solubilization

  • Post induction, bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and lysed by sonication or chemical lysis in the presence of protease inhibitors.
  • The lysate is centrifuged to separate soluble proteins from insoluble fractions.
  • If the protein is expressed as inclusion bodies, solubilization is performed using strong denaturants such as 8 M urea.

Protein Purification

5.1 Affinity Chromatography

  • The His-tagged KIAA0809 fragment is purified using immobilized metal affinity chromatography (IMAC), typically with Ni^2+-IDA Sepharose columns.
  • The protein binds to the column under denaturing conditions (if solubilized from inclusion bodies) and is eluted with imidazole-containing buffers.

5.2 Concentration and Renaturation

  • Purified protein fractions are concentrated using ultrafiltration devices (e.g., 10 kDa cutoff).
  • Renaturation is achieved by gradual removal of denaturants through dialysis against buffers containing mild detergents such as sodium lauroyl sarcosine (0.5%) to prevent aggregation.
  • Multiple rounds of dialysis and filtration (e.g., 0.2 μm filters) ensure removal of residual denaturants and contaminants.

Quality Control and Validation

  • Purity and integrity of the purified KIAA0809 fragment are assessed by SDS-PAGE and Western blot analysis using specific antibodies.
  • Protein concentration is quantified by BCA protein assay or similar methods.
  • Additional quality controls may include mass spectrometry for molecular weight confirmation and circular dichroism (CD) spectroscopy for secondary structure analysis.

Considerations for Downstream Applications

  • Depending on the intended use (e.g., antibody production, structural studies, functional assays), the protein preparation must meet specific criteria:
    • Folding and Activity: Proper folding is critical for functional assays and antibody epitope recognition.
    • Endotoxin Removal: For in vivo or sensitive cell-based assays, endotoxin levels must be minimized using ion exchange chromatography or detergent washes.
    • Nucleic Acid Contamination: For DNA/RNA interaction studies, nucleic acid removal steps such as polyethyleneimine precipitation may be necessary.

Summary Table of Preparation Workflow

Step Description Key Techniques/Materials
Gene Optimization Codon optimization for E. coli expression Optimum™ Codon software
Cloning Insertion into pET-30a vector with 6×His tag Restriction enzymes (NdeI, HindIII), ligation
Transformation Introduction into E. coli BL21(DE3) Heat shock or electroporation
Expression Induction IPTG induction at 15 °C for 16 h IPTG 1 mM, LB medium with kanamycin
Cell Lysis Sonication in PBS with protease inhibitors Sonicator, RIPA buffer
Solubilization Use of 8 M urea for inclusion body proteins Denaturant buffer
Affinity Purification Ni^2+-IDA Sepharose column chromatography IMAC purification
Concentration & Renaturation Ultrafiltration and dialysis with sodium lauroyl sarcosine Ultrafiltration device, dialysis tubing
Quality Control SDS-PAGE, Western blot, BCA assay, mass spectrometry Electrophoresis, immunoblotting
Endotoxin Removal (if needed) Ion exchange chromatography, detergent washes Endotoxin removal beads, Triton X-114

Research Findings and Practical Insights

  • The expression of KIAA0809 fragments as fusion proteins with affinity tags facilitates purification but requires careful optimization to avoid aggregation and misfolding.
  • Lower temperature induction and the use of mild detergents during renaturation improve yield and functionality.
  • The approach described for a related KIAA family protein segment (KIAA0100) demonstrates the feasibility of producing high-quality recombinant protein fragments suitable for antibody generation and functional studies.
  • Quality control at each step is essential to ensure reproducibility and reliability of downstream applications, as highlighted in recent protein purification guidelines.

Q & A

Q. How can researchers reconcile conflicting enzymatic activity data for KIAA0809 (881-890) in different assay systems?

  • Methodological Answer : Compare in vitro (recombinant protein) and in cellulo (overexpression/knockout models) assays . Control for buffer conditions (pH, ionic strength) and co-factor requirements . Validate using orthogonal assays (e.g., fluorescent substrates vs. radioactivity) .

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